1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby affecting cell cycle progression . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
Cdk2 inhibition can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . These compounds have also shown significant inhibitory activity against CDK2 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are largely determined by its interactions with various biomolecules. This compound is known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Cellular Effects
In cellular contexts, this compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound may vary depending on the cell type and the specific conditions of the experiment .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. It is known to bind to various biomolecules, potentially leading to enzyme inhibition or activation, changes in gene expression, and other effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage . For example, certain effects may only be observed at certain dosage thresholds, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is likely involved in various metabolic pathways, where it may interact with enzymes or cofactors . It could also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical behavior . This could involve interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Properties
IUPAC Name |
1,3-dimethyl-5-(3-morpholin-4-ylpropylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-19-14-13(15(22)20(2)16(19)23)12(4-6-18-14)17-5-3-7-21-8-10-24-11-9-21/h4,6H,3,5,7-11H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTCCFLOEJGKHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCCN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.